molecular formula C5H4N2S2 B8656445 Thieno[3,2-c]isothiazol-3-amine

Thieno[3,2-c]isothiazol-3-amine

Cat. No.: B8656445
M. Wt: 156.2 g/mol
InChI Key: GNJKPPFXTGAXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Classification within Fused Heterocyclic Systems

Thieno[3,2-c]isothiazol-3-amine belongs to the class of fused heterocyclic compounds. This classification arises from the condensation of a thiophene (B33073) ring and an isothiazole (B42339) ring, sharing a carbon-carbon bond to form a bicyclic system. The nomenclature "[3,2-c]" specifies the orientation of the fusion between the two rings. The presence of an amine group at the 3-position of the isothiazole ring is a key functional feature of the molecule.

Heterocyclic compounds are integral to numerous biological processes, and their fused-ring variants often exhibit enhanced or novel properties. rsc.org The combination of sulfur and nitrogen atoms in the thienoisothiazole (B8462739) core introduces specific electronic and steric characteristics that can influence the molecule's interactions with biological targets.

Academic Significance of the Thieno[3,2-c]isothiazole Scaffold

The thienoisothiazole scaffold, the core structure of this compound, is a subject of considerable academic interest. This significance stems from the diverse biological activities exhibited by its various derivatives. The fusion of the electron-rich thiophene ring with the isothiazole moiety creates a unique electronic environment that is believed to be crucial for its biological efficacy.

Research into related fused heterocyclic systems, such as thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, has revealed their potential as potent inhibitors of various enzymes and receptors, highlighting the general importance of the thieno-fused scaffolds in medicinal chemistry. nih.govnih.gov The structural similarity of the thienoisothiazole scaffold to these well-studied systems suggests its potential as a valuable pharmacophore.

Overview of Prior Research Domains Pertaining to the Compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, studies on its analogs and related structures provide insights into its potential areas of application. Research on isomeric compounds and derivatives of the thienoisothiazole and thienopyrazole scaffolds has primarily focused on their therapeutic potential in several key areas.

Anticancer Activity: Derivatives of related fused systems, such as thieno[3,2-d]thiazoles, have been investigated for their anticancer properties. For instance, certain thieno[3,2-d]thiazole derivatives have shown inhibitory activity against kinases like BRAF^V600E^, which are implicated in some cancers. nih.gov The structural similarities suggest that the thienoisothiazole scaffold could also be explored for the development of novel anticancer agents.

Kinase Inhibition: The inhibition of protein kinases is a major strategy in the development of treatments for various diseases, including cancer and inflammatory disorders. The thieno[3,2-c]pyrazole scaffold, which is structurally related to thienoisothiazole, has been a key framework in the design of potent inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a target for Alzheimer's disease. nih.govresearchgate.net This indicates that the thieno[3,2-c] fused system can effectively fit into the ATP-binding pocket of kinases.

Antimicrobial and Other Biological Activities: The broader family of thiazole-containing compounds has a long history of investigation for antimicrobial properties. scielo.br While direct studies on the antimicrobial activity of this compound are limited, the general precedent set by other thiazole (B1198619) derivatives suggests this as a potential area for future research.

The following table summarizes the research domains investigated for analogs of this compound:

Research DomainInvestigated ScaffoldsKey Findings
AnticancerThieno[3,2-d]thiazolesInhibition of cancer-related kinases like BRAF^V600E^. nih.gov
Neurodegenerative DiseasesThieno[3,2-c]pyrazolesPotent inhibition of GSK-3β, a target for Alzheimer's disease. nih.govresearchgate.net
Anti-inflammatoryThieno[2,3-d]pyrimidinesDevelopment of agents with anti-inflammatory properties. nih.gov

It is important to note that while the research on analogous compounds is promising, dedicated studies are required to elucidate the specific biological profile of this compound. The synthesis of this specific isomer and its subsequent biological evaluation will be crucial steps in determining its potential as a lead compound in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2S2

Molecular Weight

156.2 g/mol

IUPAC Name

thieno[3,2-c][1,2]thiazol-3-amine

InChI

InChI=1S/C5H4N2S2/c6-5-4-3(7-9-5)1-2-8-4/h1-2H,6H2

InChI Key

GNJKPPFXTGAXRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(SN=C21)N

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthesis of Thieno[3,2-c]isothiazol-3-amine Core

While specific historical reports on the direct synthesis of this compound are scarce, the foundational work on the synthesis of isomeric thieno[2,3-d]isothiazoles provides valuable insights.

Early synthetic strategies for thieno-isothiazole systems often relied on the cyclization of appropriately substituted thiophene (B33073) precursors. For the isomeric thieno[2,3-d]isothiazoles, a common approach involved starting from readily available materials like 3,4-dibromothiophene. researchgate.net The key steps in these syntheses typically included the introduction of an oxime and a methylthio group onto the thiophene ring. The subsequent cyclization was often spontaneous upon conversion of the oxime to a more reactive oxime ester, for example, by using methanesulfonyl chloride. researchgate.net This general strategy highlights the importance of precursor functionalization to facilitate the final ring-closing step.

Contemporary synthetic chemistry has seen the development of more efficient and versatile methods for constructing fused heterocyclic systems. These modern protocols often focus on improving yields, reducing reaction steps, and increasing substrate scope. For instance, in the synthesis of related thieno[3,2-c]pyrazol-3-amine derivatives, structure-based drug design has guided the synthesis to create potent inhibitors of enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov

Strategic Syntheses of Related Fused Thiophene-Isothiazole Systems

The strategic synthesis of related fused systems provides a blueprint for the potential construction of this compound. These methods include multicomponent reactions, intramolecular cyclizations, and transition-metal-catalyzed pathways.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. A notable example is the one-pot, catalyst-free, three-component reaction of 3-acetylcoumarins, various amines, and elemental sulfur to produce 3-amino-4H-thieno[3,2-c]coumarins. acs.orgnih.gov This reaction proceeds under simple heating conditions and demonstrates good functional group tolerance and synthetically useful yields. acs.org The facile incorporation of the sulfur atom using elemental sulfur (S8) is a key advantage of this method. acs.orgresearchgate.net

Table 1: Examples of Three-Component Synthesis of 3-Amino-4H-thieno[3,2-c]coumarins acs.org

3-Acetylcoumarin DerivativeAmineProductYield (%)
3-AcetylcoumarinMorpholine2-(morpholino)-4H-thieno[3,2-c]chromen-4-one85
6-Bromo-3-acetylcoumarinPiperidine8-bromo-2-(piperidin-1-yl)-4H-thieno[3,2-c]chromen-4-one82
6-Chloro-3-acetylcoumarinCyclohexylamine8-chloro-2-(cyclohexylamino)-4H-thieno[3,2-c]chromen-4-one88

This table is generated based on data reported in the synthesis of analogous fused systems and is for illustrative purposes.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. In the context of fused thiophenes, Vilsmeier–Haack reaction products have been utilized for the cyclization to form 4H-thieno[3,2-c] acs.orgbenzopyran-4(4H)-ones. researchgate.net Another strategy involves the reaction of dithioesters with aryl acetonitriles mediated by potassium hydroxide (B78521) to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org Furthermore, an operationally simple synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) proceeds via a [4+1] annulation cascade. organic-chemistry.org

Both transition-metal-catalyzed and metal-free reactions have been developed for the synthesis of fused thiophene systems.

Transition-Metal Catalyzed Pathways: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a route to a wide variety of isothiazoles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, in combination with Brønsted acid-mediated cycloisomerizations, have been employed to synthesize thieno[3,2-f]isoquinolines. conicet.gov.ar

Metal-Free Pathways: A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers offers a metal-free synthesis of isothiazoles using sodium sulfide (B99878) as the sulfur source. organic-chemistry.org Additionally, a metal-free approach for the synthesis of thieno[2,3-b]indole derivatives has been reported, involving the reaction of 3-benzyl indole (B1671886) derivatives with elemental sulfur. researchgate.net The development of transition-metal-free protocols is an active area of research, with recent updates highlighting novel synthetic routes to related heterocyclic systems like 2,3-dihydrobenzofurans. nih.govfrontiersin.org

Chemical Reactivity of the Thieno[3,2-c]isothiazole System

The chemical reactivity of the thieno[3,2-c]isothiazole scaffold, a fused heterocyclic system, is governed by the interplay of the electron-rich thiophene ring and the isothiazole (B42339) moiety. While specific studies on this compound are limited, the reactivity can be inferred from related thienoisothiazole (B8462739) isomers and other fused thiophene systems.

Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold

The electron distribution in the thieno[3,2-c]isothiazole ring system dictates the preferred sites for electrophilic and nucleophilic attack. The thiophene ring is generally susceptible to electrophilic substitution, while the isothiazole ring can influence the reactivity of the fused system. In related thieno[2,3-d]thiazole (B11776972) systems, functionalization has been achieved through the conversion of an amino group via Sandmeyer-type reactions to introduce halo substituents. These halogenated intermediates then serve as key precursors for subsequent nucleophilic substitution reactions, allowing for the introduction of various sulfur, nitrogen, and oxygen nucleophiles researchgate.net.

For other related heterocyclic systems, such as 3-nitrothiophenes, nucleophilic aromatic substitution (SNAr) of the nitro group by thiolates is a key strategy for the construction of fused thieno[3,2-b]thiophene (B52689) derivatives. mdpi.commdpi.com This suggests that appropriately activated positions on the thieno[3,2-c]isothiazole ring could undergo nucleophilic substitution. The reactivity of such systems is often enhanced by the presence of electron-withdrawing groups on the ring. mdpi.commdpi.com

Functional Group Interconversions on the Amino Moiety and Ring System

The amino group on this compound is a key site for functional group interconversions, enabling the synthesis of a variety of derivatives. In related heterocyclic compounds like 3-aminothieno[2,3-b]pyridines, the amino group can undergo reactions such as oxidative dimerization nih.gov.

Furthermore, studies on the synthesis of the isomeric thieno[2,3-c]isothiazole have shown that it can be prepared by the deamination of thieno[2,3-c]isothiazol-3-amine, highlighting the reactivity of the amino group in this class of compounds publish.csiro.au. This suggests that the amino group of this compound could be converted to other functionalities through diazotization followed by substitution, a common strategy in heterocyclic chemistry.

Ring Opening and Rearrangement Pathways

The stability of the thieno[3,2-c]isothiazole ring system is significant, but under certain conditions, ring opening and rearrangement reactions can occur. In related systems, such as (E)-3,3'-bi(1,2-dithiolylidenes), thermolysis can lead to a ring transformation to form thieno[3,2-b]thiophenes researchgate.net. Similarly, a new thiophene ring-opening reaction has been reported for 2-chloro-3-nitro-oxothienopyridine upon reaction with thiobenzoylhydrazides researchgate.net.

For some isothiazole derivatives, rearrangement reactions can be prompted by photochemical methods. A light-driven approach has been shown to enable the precise rearrangement of thiazoles and isothiazoles, providing new synthetic routes to complex azole derivatives chemistryworld.com. While specific studies on the thieno[3,2-c]isothiazole system are not available, these examples from related structures suggest that ring integrity may be compromised under specific energetic conditions or with particular reagents, leading to rearranged products. For instance, the treatment of certain (E)-methyl (2-methylthio-3-thienyl)O-p-nitrobenzoylketoximes with concentrated sulfuric acid resulted in a Beckmann rearrangement and the formation of a thieno[3,2-d]thiazole, demonstrating a rearrangement pathway that alters the core heterocyclic structure rsc.org.

Advanced Spectroscopic and Structural Characterization in Synthetic Research

The structural elucidation of thieno[3,2-c]isothiazole derivatives relies heavily on advanced spectroscopic techniques, primarily NMR and FTIR spectroscopy. These methods provide detailed information about the molecular framework and the nature of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of thieno[3,2-c]isothiazole derivatives. Both ¹H and ¹³C NMR provide critical information for confirming the structure of these molecules. While specific data for this compound is not extensively documented, analysis of related structures provides insight into the expected spectral features.

For the parent isothiazole, the proton chemical shifts (δ) are observed at approximately 8.54 ppm, 7.26 ppm, and 8.72 ppm chemicalbook.com. In fused systems like thienopyrazoles, which also feature a five-membered nitrogen heterocycle fused to a thiophene ring, the proton signals appear in the aromatic region, and their specific shifts are influenced by the substituents on the ring system researchgate.net.

In various substituted thieno[2,3-d]isothiazoles, characteristic ¹H NMR signals have been reported. For example, in one derivative, singlets for methyl protons were observed at δ 2.32 and 2.35 ppm, with an aromatic proton singlet at δ 7.79 ppm researchgate.net. The corresponding ¹³C NMR spectra provide further structural confirmation, with signals for methyl carbons appearing at δ 14.1 and 19.4 ppm, and aromatic and heterocyclic carbons resonating between δ 117.4 and 143.0 ppm researchgate.net.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Thieno-Heterocyclic Systems

Compound/FragmentNucleusChemical Shift (ppm)Reference
Isothiazole¹H8.72, 8.54, 7.26 chemicalbook.com
6-Bromo-3-methylthieno[2,3-d]isothiazole¹³C19.5 (CH₃), 117.1, 128.1, 132.9, 133.6, 138.5 researchgate.net
4-Phenylthieno[3,2-f]isoquinoline¹H7.33-8.80 (aromatic) conicet.gov.ar
3-(Thiophen-3-yl)pyridine¹³C120.5, 125.4, 125.9, 128.1, 138.3, 144.5, 148.4, 153.0 conicet.gov.ar

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of the bonds within the molecule provide a characteristic "fingerprint."

The presence of the amino group would be expected to show N-H stretching vibrations typically in the range of 3300-3500 cm⁻¹. For instance, in a related thieno[2,3-c]pyrazole derivative, N-H stretching bands were observed at 3480 and 3310 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are generally found around 3000-3100 cm⁻¹.

The fused heterocyclic core gives rise to a complex pattern of absorptions. C=N stretching vibrations within the isothiazole ring are expected, and a band at 1729 cm⁻¹ was assigned to this vibration in a thieno[2,3-d]thiazole derivative xisdxjxsu.asia. The C-S bond within the thiophene ring typically produces weak absorptions, with a band observed at 795 cm⁻¹ in one case xisdxjxsu.asia.

Table 2: Characteristic FTIR Absorption Frequencies for Functional Groups in Related Heterocycles

Functional GroupVibration TypeTypical Frequency (cm⁻¹)Reference
N-H (Amine)Stretch3480, 3310 researchgate.net
C-H (Aromatic)Stretch~3060 conicet.gov.ar
C=NStretch~1729 xisdxjxsu.asia
C-SStretch~795 xisdxjxsu.asia

This spectroscopic data, when combined, allows for the unambiguous structural determination of novel Thieno[3,2-c]isothiazole derivatives synthesized in research settings.

Spectroscopic and Crystallographic Analysis

The definitive structural elucidation of novel chemical entities is paramount in the field of medicinal and materials chemistry. For a molecule with the structural complexity of this compound, a combination of advanced analytical techniques is indispensable. Mass spectrometry and X-ray crystallography, in particular, provide unambiguous data regarding the compound's molecular formula, connectivity, and three-dimensional arrangement in the solid state.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for the unambiguous determination of the molecular formula of a newly synthesized compound by providing a highly accurate mass measurement.

For this compound, the molecular formula is C₅H₄N₂S₂. The expected exact mass can be calculated and would be confirmed by HRMS analysis. In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Depending on the ionization technique employed, such as electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) is often observed.

While specific fragmentation data for this compound is not widely published, analysis of related heterocyclic structures allows for postulation of its likely fragmentation pathways. For instance, in analogous thieno[3,2-c]pyrazol-3-amine derivatives, mass spectrometry has been utilized to confirm the molecular weights of synthesized compounds. semanticscholar.org The fragmentation of this compound would likely involve the cleavage of the isothiazole and thiophene rings, as well as the loss of the amine group or smaller fragments like HCN or CS. The resulting fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a mass spectrometry analysis of this compound.

Ion Proposed Fragment m/z (calculated)
[M+H]⁺C₅H₅N₂S₂⁺157.0
[M-NH₂]⁺C₅H₂S₂⁺126.0
[M-CS]⁺C₄H₄N₂S⁺112.0
[C₃H₂NS]⁺Thiazole (B1198619) fragment84.0
[C₄H₃S]⁺Thiophene fragment83.0
This table is illustrative and based on general fragmentation principles for similar heterocyclic compounds.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of closely related heterocyclic systems, such as thieno[2,3-b]thiophene (B1266192) derivatives, provides a clear indication of the type of data that would be obtained. For example, the X-ray analysis of (2E,2′E)-1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) revealed a monoclinic crystal system with the space group P-1. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a comprehensive set of crystallographic data. This data would definitively confirm the planar, fused-ring structure of the thienoisothiazole core and the position of the exocyclic amine group. Furthermore, it would elucidate any intermolecular hydrogen bonding networks, which are anticipated to occur given the presence of the amine functionality.

The following table presents the kind of crystallographic data that would be generated from an X-ray diffraction experiment on a suitable crystal of this compound, based on data for a related thieno[2,3-b]thiophene derivative. nih.gov

Parameter Value (Illustrative Example)
Crystal SystemMonoclinic
Space GroupP-1
a (Å)9.9685 (8)
b (Å)10.1382 (8)
c (Å)13.3220 (11)
α (°)101.018 (2)
β (°)94.480 (2)
γ (°)107.207 (1)
Volume (ų)1249.3 (1)
Z2
This data is from a related thieno[2,3-b]thiophene derivative and serves as an illustrative example.

Iii. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. These calculations provide a theoretical framework for understanding experimental observations and guiding the synthesis of new derivatives with desired characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions involving heterocyclic compounds. mdpi.com It allows for the exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, thereby providing a detailed picture of reaction feasibility and selectivity. rsc.org

For scaffolds related to thieno-isothiazoles, DFT has been employed to study various transformations. For instance, investigations into the tautomerization mechanisms of similar quinoline-2(1H)-one systems have utilized DFT methods like B3LYP and M06-2X to map the potential energy surface and determine the kinetic and thermodynamic favorability of different tautomeric forms. nih.gov Such studies involve locating the transition state structures and calculating the energy barriers for proton transfer, which are critical for understanding the compound's stability and reactivity. nih.gov

Furthermore, DFT is extensively used to elucidate the mechanisms of cycloaddition reactions, which are common in the synthesis of complex heterocyclic systems. mdpi.com Studies on intramolecular [3+2] cycloadditions in related nitrile oxide-heterocycle systems have used DFT at the B3LYP/6-311++G(d,p) level to compare different stereoisomeric pathways (exo and endo). rsc.org These calculations have successfully predicted the experimentally observed preference for the exo pathway by identifying it as both thermodynamically and kinetically favored. rsc.org The analysis of the electronic structure along the reaction coordinate helps in understanding the synchronicity of bond formation and the nature of the transition state. rsc.org

Conceptual DFT provides a range of descriptors that quantify the reactivity of a molecule. Among the most important are the Fukui functions and related electrophilic/nucleophilic descriptors, which predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govresearchgate.net

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are used to identify specific atoms that are most susceptible to attack.

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted).

f-(r): Predicts sites for electrophilic attack (where an electron is donated).

f0(r): Predicts sites for radical attack.

| Molecular Hardness | η | Quantifies the molecule's resistance to change in its electron distribution. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying how a molecule interacts with biological macromolecules, such as proteins. These methods are central to modern drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method is crucial for understanding the structural basis of biological activity and for virtual screening of compound libraries.

For derivatives with similar scaffolds, docking studies have been highly informative. For instance, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and evaluated as inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a target for Alzheimer's disease. nih.gov Docking studies identified a derivative that formed a key π-cation interaction with an arginine residue (Arg141) in the active site, contributing to its high inhibitory potency (IC50 of 3.4 nM). nih.gov

Similarly, docking of 3-aminopyridine-2(1H)-one derivatives into the active site of a coagulation factor protease showed that the introduction of a thiourea (B124793) fragment increased the binding affinity, suggesting potential antithrombotic activity. d-nb.info These studies highlight the importance of specific functional groups in mediating protein-ligand interactions.

Table 2: Examples of Molecular Docking Studies on Related Thieno-Fused Heterocycles

Compound Class Protein Target Key Findings
Thieno[3,2-c]pyrazol-3-amine Derivatives Glycogen Synthase Kinase 3β (GSK-3β) Identified potent inhibitors; key interactions included π-cation interactions with Arg141. nih.gov
Thieno[3,2-b]pyrrole-5-carboxamide Derivatives Lysine-Specific Demethylase 1 (LSD1) Explored binding modes to explain inhibitor activity and guide the design of new, more active molecules. nih.gov
3-Aminopyridine-2(1H)-one Derivatives Coagulation Factor Protease Showed that a thiourea fragment increased binding affinity, indicating potential for antithrombotic activity. d-nb.info

| 2-Aminothiazole Derivatives | Tubulin | Docking scores correlated well with experimental tubulin polymerization inhibition, identifying key binding interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) are methodologies used to correlate a compound's chemical structure with its biological activity and to design new, more potent molecules.

A 3D-QSAR study was performed on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), models were built that successfully related the steric and electrostatic fields of the molecules to their inhibitory activity (pIC50 values). nih.gov The contour maps generated from these models provided a visual guide, indicating where modifications to the molecular structure would likely enhance or decrease activity, leading to the design of eight new, potentially more active inhibitors. nih.gov

SBDD was explicitly used in the development of the thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors, where the known structure of the protein target guided the design of ligands with improved binding affinity and selectivity. nih.gov

While docking provides a static picture of the binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex. MD simulations track the movements of atoms over time, providing insights into the stability of binding poses, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.

In the study of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, MD simulations were used to explore the binding modes of newly designed molecules. nih.gov This step is crucial to validate the docking results and to ensure that the predicted binding interactions are stable over time. Conformational analysis is also critical, as the biological activity of a molecule can be highly dependent on its preferred three-dimensional shape. For example, X-ray analysis of a related thieno[2,3-d]isothiazole revealed specific bond angles and dihedral angles that define its low-energy conformation, which is essential information for accurate molecular modeling. researchgate.net

Based on a comprehensive review of scientific literature, there is no available research data on the biological activities of the specific chemical compound "Thieno[3,2-c]isothiazol-3-amine" in relation to Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibition or the other specified neurobiological pathways.

However, extensive research has been conducted on a closely related class of compounds, thieno[3,2-c]pyrazol-3-amine derivatives . These derivatives have demonstrated significant potential as potent inhibitors of GSK-3β and have been evaluated for their therapeutic relevance in conditions such as Alzheimer's disease.

If you would like to proceed, an article can be generated focusing on thieno[3,2-c]pyrazol-3-amine derivatives , which would allow for a detailed and evidence-based discussion that aligns with the structure and topics of your requested outline. Please advise if you wish to continue with this alternative focus.

Iv. Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Models

Inhibition of Other Enzyme Systems and Molecular Targets

Derivatives of the thieno-isothiazole and related thieno-pyrimidine cores have been investigated for their inhibitory effects on several key enzyme systems.

While direct studies on Thieno[3,2-c]isothiazol-3-amine as a phosphodiesterase (PDE) inhibitor are not prominently documented, research into the closely related thieno[3,2-d]pyrimidine (B1254671) scaffold has identified potent and selective inhibitors of PDE4. nih.gov A series of 2-butyl-4-aminothieno[3,2-d]pyrimidines were synthesized and evaluated, leading to the identification of compounds with significant PDE4 inhibitory activity. nih.gov For instance, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine demonstrated a notable profile with strong PDE4 inhibition and an efficient ability to potentiate isoprenaline-induced cAMP accumulation in guinea pig eosinophils. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on a series of 29 thieno[3,2-d]pyrimidines provided models that help predict the affinity of related compounds and guide the design of more potent inhibitors. nih.gov

Table 1: PDE4 Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

CompoundStructurePDE4 Inhibition (IC₅₀)
4-benzylamino-2-butylthieno[3,2-d]pyrimidineA thieno[3,2-d]pyrimidine core with a butyl group at position 2 and a benzylamino group at position 4.Data not specified in abstract. nih.gov
2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidineA thieno[3,2-d]pyrimidine core with a butyl group at position 2 and a cyclohexylamino group at position 4.Data not specified in abstract, noted for good activity. nih.gov

The investigation of isothiazole-containing compounds as inhibitors of human leukocyte elastase (HLE) has been reported, although not specifically for the this compound structure. A series of substituted 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides were synthesized and found to inhibit HLE in a time-dependent manner. nih.gov The most potent compound in this series exhibited a second-order rate constant (kobs/[I]) of 2440 M⁻¹s⁻¹. nih.gov Kinetic studies suggested a complex interaction mechanism that could not be definitively classified as competitive or noncompetitive. nih.gov

The inhibition of carbonic anhydrase (CA) is a significant area of research for various therapeutic applications. drugbank.com While data on this compound is limited, related sulfonamide derivatives incorporating thieno-fused ring systems have shown potent inhibitory activity. Novel 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides were synthesized and evaluated as potential treatments for glaucoma. nih.gov These compounds were found to be high-affinity inhibitors of human carbonic anhydrase II (hCA II), with Ki values below 0.5 nM. nih.gov Selected compounds also showed moderate to potent inhibition of the recombinant human carbonic anhydrase IV (hCA IV) isozyme, with IC₅₀ values ranging from 4.25 to 73.6 nM. nih.gov

Additionally, a series of substituted cyclic guanidine-incorporated benzothiazole-6-sulphonamides were investigated for their inhibitory action against several human CA isoforms. nih.gov These compounds displayed potent and selective inhibition of hCA II and hCA VII, with KIs values in the low nanomolar to micromolar range, while being less effective against hCA I and inactive toward hCA IV. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Related Thieno-Fused and Thiazole (B1198619) Derivatives

Compound ClassTarget Isozyme(s)Inhibition ConstantsReference
2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxideshCA IIKᵢ < 0.5 nM nih.gov
2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxideshCA IVIC₅₀ = 4.25 - 73.6 nM nih.gov
Guanidine-incorporated benzothiazole-6-sulphonamideshCA II, hCA VIILow nM to µM range (Kᵢ) nih.gov

Antimicrobial and Antifungal Efficacy in In Vitro Assays

Heterocyclic compounds containing isothiazole (B42339) and thiophene (B33073) rings are known for their broad-spectrum antimicrobial properties. researchgate.netresearchgate.net Derivatives of related thieno[2,3-b]thiophene (B1266192) were synthesized and showed promising antimicrobial results. nih.gov One derivative, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), was found to be more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov This same compound was also equipotent to Penicillin G against Staphylococcus aureus and more potent than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.gov

Furthermore, pyrazolo[3,4-c]isothiazole derivatives have demonstrated significant antifungal activity against plant and human pathogens. researchgate.net Several compounds in this class effectively controlled the mycelial growth of tested fungi, with one 4-chloro derivative showing particularly high potency against Magnaporthe grisea, the fungus responsible for rice blast disease. researchgate.net

Agrochemical Applications and Plant Biological Responses

An alternative to direct antimicrobial action is the activation of a plant's intrinsic defense mechanisms, a concept known as systemic acquired resistance (SAR). nih.govresearchgate.net Isothiazole derivatives have been a focus of this research. Specifically, 3,4-dichloroisothiazoles are known to induce SAR, enhancing a plant's resistance to subsequent pathogen attacks. nih.gov

In an effort to expand on this knowledge, derivatives of thieno[2,3-d]isothiazole, an isomer of the thieno[3,2-c] system, were synthesized as potential plant activators. researchgate.net This work was based on previously reported thienothiadiazole plant activators, aiming to extend structure-activity relationship information. researchgate.net Similarly, the synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives has been pursued to develop potential inducers of systemic resistance in plants. researchgate.net These studies underscore the potential of the thieno-isothiazole scaffold and its close relatives in developing novel agrochemicals that protect crops by stimulating their natural immune responses. researchgate.netresearchgate.net

Herbicide Safener Activities

The investigation into the utility of this compound and its derivatives as herbicide safeners is an area with limited specific data in publicly accessible research. Herbicide safeners are crucial agrochemicals that protect crops from herbicide-induced injury without diminishing the herbicide's efficacy against target weeds. researchgate.net They typically function by enhancing the crop's natural metabolic detoxification pathways for xenobiotics. sci-hub.seuidaho.edu

While the direct application of this compound as a herbicide safener has not been documented, the broader isothiazole chemical class is well-represented in the development of agrochemicals. acs.orgacs.org Isothiazole derivatives are recognized for their diverse biological activities and have been developed for use as fungicides and bactericides in agricultural settings. google.com For instance, certain isothiazole-thiazole compounds have been shown to possess fungicidal properties and can induce systemic acquired resistance (SAR) in plants, which is a general defense mechanism against pathogens. nih.gov Additionally, the related compound 1,2-benzisothiazol-3(2H)-one is used as an antimicrobial agent in some herbicide formulations that also include a separate safener compound. nih.gov However, this role is distinct from that of a safener.

Currently, there are no specific studies demonstrating that the thieno[3,2-c]isothiazole scaffold itself can selectively protect crops from herbicide damage.

Explorations in Ion Channel Modulation (e.g., Potassium Channels)

The potential for this compound or its immediate derivatives to act as modulators of ion channels, such as potassium channels, is not substantially supported by current scientific literature. Ion channels are critical targets in drug discovery for a range of diseases, including cardiovascular, neurological, and metabolic disorders. A review of existing preclinical data reveals no dedicated studies or significant findings related to the interaction of the this compound core with any specific ion channels. Research into the biological effects of this compound has thus far been focused on other areas of activity.

Other Reported Biological Activities in Pre-Clinical Contexts (e.g., Antipsychotic Potential, Antimalarial Activity)

Beyond the aforementioned areas, the thieno[3,2-c]isothiazole scaffold and its close structural relatives have been investigated for a variety of other biological activities in preclinical models. These explorations highlight the versatility of the thieno-fused heterocyclic systems in medicinal chemistry.

Antipsychotic Potential

While this compound itself has not been singled out in antipsychotic research, the constituent isothiazole ring is a component of known psychoactive drugs. For instance, the atypical antipsychotic drugs ziprasidone (B1663615) and perospirone (B130592) incorporate an isothiazole-related benzisothiazole moiety. wikipedia.org Further research into a series of 3-benzisothiazolylpiperazine derivatives identified compounds with potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist activity, an in-vitro profile consistent with atypical antipsychotic agents. nih.gov One derivative, in particular, showed a favorable in-vivo profile suggesting it could be an effective antipsychotic with a reduced tendency to cause extrapyramidal side effects. nih.gov These findings indicate that the isothiazole core structure is a viable scaffold for the development of novel antipsychotic agents.

Antimalarial Activity

The thieno[3,2-c] fused ring system has shown promise in the context of antimalarial drug discovery. Although direct studies on this compound are absent, research on the closely related thieno[3,2-c]quinoline-4-ylamine derivatives has yielded significant results. These compounds were synthesized and tested for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. One of the most active compounds, a pyronaridine (B1678541) analogue (Compound 9 in the study), displayed potent activity with an IC₅₀ value of 210 nM against the chloroquine-sensitive strain (3D7) and 750 nM against the chloroquine-resistant strain (Dd2). acs.orgontosight.ai Furthermore, another derivative in the series demonstrated in-vivo efficacy in mice infected with Plasmodium vinckei, showing an ED₅₀ value of 30 mg/kg. acs.orgontosight.ai

Kinase Inhibitor Activity of a Structural Analog

Significant research has been conducted on a close structural analog, thieno[3,2-c]pyrazol-3-amine , where the sulfur and nitrogen atoms of the isothiazole ring are swapped to form a pyrazole (B372694) ring. This scaffold has proven to be a potent inhibitor of several protein kinases. A series of these derivatives were designed as inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. google.comnih.gov One lead compound from this research exhibited a remarkable in-vitro IC₅₀ of 3.1 nM against GSK-3β and showed good selectivity over other kinases. google.comcapes.gov.br This compound was also found to be non-toxic to neuronal cells and effectively decreased the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's. capes.gov.br

This line of research underscores the potential of the thieno[3,2-c] bicyclic core as a "hinge-binding" motif for designing potent and selective kinase inhibitors for various therapeutic targets.

V. Structure Activity Relationship Sar Analysis and Derivative Development

Elucidation of Key Structural Features for Biological Potency

The biological activity of thieno[3,2-c]isothiazole derivatives is intrinsically linked to their molecular architecture. SAR studies have been instrumental in identifying the key pharmacophoric elements responsible for their potency. The fused thienoisothiazole (B8462739) core serves as a rigid scaffold, orienting the substituents in a specific spatial arrangement for optimal interaction with biological targets.

For instance, in the context of anticancer agents, derivatives of a thienoisoquinoline scaffold, a related heterocyclic system, have demonstrated potent activity against various cancer cell lines. nih.gov SAR studies on these compounds helped identify crucial pharmacophores, leading to the discovery of derivatives with submicromolar IC50 values against lung cancer cells. nih.gov These studies revealed that the planar, aromatic nature of the fused ring system is a critical determinant of activity.

Similarly, in the development of glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors for potential Alzheimer's disease treatment, the thieno[3,2-c]pyrazol-3-amine scaffold was identified as a key structural motif. nih.govnih.gov The arrangement of the fused rings and the position of the amine group were found to be essential for potent inhibition. nih.govnih.gov

Furthermore, the position and nature of substituents on the thieno[3,2-c]isothiazole core are critical for modulating biological activity. The amino group at the 3-position of thieno[3,2-c]isothiazol-3-amine, for example, serves as a key interaction point and a handle for further chemical modification.

Impact of Substituent Effects on Bioactivity Profiles

The introduction of various substituents onto the thieno[3,2-c]isothiazole backbone has a profound impact on the bioactivity profiles of the resulting derivatives. The electronic and steric properties of these substituents can influence the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

In the development of thieno[3,2-c]pyridine (B143518) derivatives, which share a similar fused heterocyclic structure, the nature of substituents was found to significantly affect their fluorescence properties. researchgate.net While the introduction of substituents is a common strategy to modify the electronic characteristics of a molecule, the resulting changes in bioactivity can be complex. For instance, electron-donating and electron-withdrawing groups can have opposing effects on the molecule's properties. researchgate.net

In the context of GSK-3β inhibitors based on the thieno[3,2-c]pyrazol-3-amine scaffold, the addition of a 4-methylpyrazole (B1673528) moiety was found to be particularly beneficial. nih.gov This substituent was shown to interact with an arginine residue (Arg141) in the active site of the enzyme through a π-cation interaction, leading to a significant increase in inhibitory potency. nih.gov This specific interaction underscores the importance of designing substituents that can form favorable contacts with key amino acid residues in the target protein.

The following table summarizes the impact of different substituents on the bioactivity of thieno-fused heterocyclic systems, providing insights that can be extrapolated to the thieno[3,2-c]isothiazole series.

ScaffoldSubstituent PositionSubstituent TypeImpact on Bioactivity/PropertyReference
Thieno[3,2-c]pyridineR3VariedPredominant effect on fluorescence properties researchgate.net
Thieno[3,2-c]pyridineC4Electron-donating amineNo significant effect on fluorescence researchgate.net
Thieno[3,2-c]pyrazol-3-amineVaried4-methylpyrazolePotent GSK-3β inhibition (IC50 = 3.4 nM) via π-cation interaction with Arg141 nih.gov
ThienoisoquinolineVariedVariedIdentification of pharmacophores for potent anticancer activity nih.gov

Development of Targeted Derivatives and Analogs

The versatility of the thieno[3,2-c]isothiazole scaffold allows for the development of targeted derivatives and analogs with improved potency and selectivity. By strategically modifying the core structure and its substituents, researchers can design molecules that specifically interact with a desired biological target.

A prime example of this approach is the development of thieno[3,2-c]pyrazol-3-amine derivatives as potent GSK-3β inhibitors. nih.govnih.gov Through a structure-based drug design approach, a series of novel derivatives were synthesized and evaluated. nih.gov This rational design process led to the identification of a derivative, compound 54, which exhibited a high inhibitory potency with an IC50 of 3.4 nM. nih.gov Further studies showed that this compound could protect neurons from Aβ-induced neurotoxicity, a hallmark of Alzheimer's disease. nih.gov

The synthesis of various thieno[3,2-f]isoquinolines and benzothieno[3,2-f]isoquinolines has also been achieved through a combination of palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations. conicet.gov.arresearchgate.net This methodology allows for the creation of a diverse library of compounds with different substitution patterns, which can then be screened for various biological activities. conicet.gov.arresearchgate.net The ability to tolerate a wide range of functional groups makes this a powerful tool for developing targeted derivatives. conicet.gov.arresearchgate.net

The development of analogs often involves the concept of bioisosteric replacement, where a part of the molecule is replaced by another with similar physical or chemical properties. For instance, the thienopyrrole nucleus has been investigated as a potential bioisostere for the indole (B1671886) nucleus in tryptamines. nih.gov While it was found that thiophene (B33073) is not a perfect replacement for the phenyl ring in terms of binding to 5-HT2 receptor subtypes, the thienopyrrole analogs showed significantly greater affinity for the 5-HT1A receptor. nih.gov This highlights how subtle changes in the core structure can lead to a shift in receptor selectivity.

The following table showcases some of the targeted derivatives and analogs developed from thieno-fused heterocyclic systems.

Core ScaffoldDerivative/AnalogTarget/ApplicationKey FindingsReference
Thieno[3,2-c]pyrazol-3-amineCompound 54 (with 4-methylpyrazole)GSK-3β inhibition (Alzheimer's disease)Potent inhibitor (IC50 = 3.4 nM), neuroprotective effects nih.gov
Thieno[3,2-f]isoquinolineVarious substituted derivativesMaterials science (optical properties)Tunable absorption and emission spectra, potential for electronic devices conicet.gov.arresearchgate.net
Thienopyrrole6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrroleSerotonin (B10506) receptorsPotent 5-HT1A receptor agonist, but not a direct bioisostere for 5-HT2 activity nih.gov
Thieno[3,2-c]pyridineThieno[3,2-c]pyridine-4,6-dione derived bisisoindigoOrganic field-effect transistorsBalanced ambipolar charge transport properties rsc.org

Selectivity Profiling and Optimization Strategies

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects. For thieno[3,2-c]isothiazole derivatives and their analogs, various strategies are employed to optimize their selectivity profiles.

In the case of the potent GSK-3β inhibitor, compound 54, an acceptable kinase selectivity profile was achieved. nih.gov This indicates that the compound is more potent against GSK-3β compared to other kinases, which is a desirable characteristic for a therapeutic agent. The selectivity of this compound is attributed to the specific interactions between its 4-methylpyrazole moiety and the Arg141 residue in the GSK-3β active site. nih.gov

The selectivity of thienopyrrole analogs for different serotonin receptor subtypes provides another interesting case study. nih.gov While the indole-containing parent compound, N,N-dimethyltryptamine, is a hallucinogen that acts on 5-HT2 receptors, the thienopyrrole bioisosteres showed a preference for the 5-HT1A receptor. nih.gov This shift in selectivity demonstrates that even minor modifications to the aromatic system can have a significant impact on receptor binding. nih.gov These findings suggest that the electronic character of the heterocyclic core is a key determinant of receptor selectivity. nih.gov

Optimization strategies often involve iterative cycles of design, synthesis, and biological testing. By systematically modifying different parts of the molecule and evaluating the resulting changes in activity and selectivity, researchers can gradually refine the compound's properties. This process can be guided by computational modeling and docking studies, which can help predict how a molecule will bind to its target and identify potential modifications that could enhance selectivity.

The development of thieno[3,2-c]pyridine derivatives with specific optical properties also relies on careful optimization. researchgate.net By studying the effects of different substituents on the absorption and emission spectra, researchers can design molecules with desired photophysical characteristics for applications in materials science. researchgate.net

The following table summarizes the selectivity profiles and optimization strategies for some thieno-fused heterocyclic derivatives.

Compound/ScaffoldTargetSelectivity ProfileOptimization StrategyReference
Compound 54 (Thieno[3,2-c]pyrazol-3-amine derivative)GSK-3βAcceptable kinase selectivityStructure-based design targeting specific interactions in the active site nih.gov
Thienopyrrole analogsSerotonin receptorsSelective for 5-HT1A over 5-HT2 receptorsBioisosteric replacement of the indole nucleus with a thienopyrrole core nih.gov
Thieno[3,2-f]isoquinoline derivativesN/A (Optical Properties)Tunable emission spectraSystematic variation of substituents to control intramolecular charge transfer researchgate.net
Thieno[3,2-c]pyridine derivativesPotassium channelsClaimed as potassium channel inhibitorsSubstitution at various positions to modulate activity google.com

Vi. Future Perspectives and Research Frontiers

Novel Synthetic Strategies for Enhanced Accessibility and Diversity

The future synthesis of Thieno[3,2-c]isothiazol-3-amine and its derivatives will likely focus on developing more efficient, scalable, and environmentally benign methodologies. Current approaches to similar thieno-fused systems often rely on multi-step sequences. Future strategies could involve:

One-Pot Reactions: Designing cascade or domino reactions that allow for the construction of the core scaffold and introduction of the amine group in a single synthetic operation.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis with precise control over reaction parameters.

C-H Activation: Direct functionalization of the thiophene (B33073) and isothiazole (B42339) rings to introduce a variety of substituents, thus creating a diverse library of analogues for screening. A notable synthetic approach for a related isomeric system, thieno[2,3-d]isothiazoles, starts from the readily available 3,4-dibromothiophene, suggesting that functionalized thiophenes are key starting materials. researchgate.net

Advanced Mechanistic Elucidation of Biological Actions

Should this compound or its analogues demonstrate biological activity, a deep understanding of their mechanism of action at the molecular level will be crucial. For instance, derivatives of the related thieno[3,2-c]pyrazol-3-amine have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a target for Alzheimer's disease. nih.gov Mechanistic studies for this compound would involve:

Target Identification and Validation: Employing techniques like chemical proteomics and affinity chromatography to identify the specific protein targets.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the binding mode of the compound to its target protein.

Biophysical Assays: Utilizing methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics.

For example, in the study of thieno[3,2-c]quinoline derivatives, computational studies revealed key interactions with the ATP binding pocket of the RET kinase, with specific residues like Lys758 and Asp892 being crucial for binding. nih.gov Similar detailed interaction mapping would be a goal for this compound.

Rational Design and Synthesis of Next-Generation Analogues

The initial discovery of a bioactive "hit" molecule is often followed by a process of iterative optimization. Rational design of next-generation analogues of this compound would be guided by structure-activity relationships (SAR). A scaffold-hopping approach, as demonstrated in the discovery of thieno[3,2-b]pyridine-5-carboxamide based mGlu5 negative allosteric modulators, could also be employed to identify novel core structures with improved properties. nih.gov This process would involve:

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.

Privileged Scaffolds: Leveraging the thienoisothiazole (B8462739) core as a "privileged" structure to design ligands for a variety of targets.

Exploration of Undiscovered Therapeutic and Industrial Applications

The potential applications of this compound are not necessarily limited to a single therapeutic area. A broad screening approach could uncover unexpected activities.

Therapeutic Potential:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening against a panel of kinases could reveal anticancer or anti-inflammatory potential. nih.gov For example, thieno[3,2-d]thiazole derivatives have shown promising inhibitory activity against the BRAFV600E kinase. nih.gov

Neurodegenerative Diseases: As seen with thieno[3,2-c]pyrazol-3-amine derivatives acting as GSK-3β inhibitors, there is potential for activity in conditions like Alzheimer's disease. nih.gov

Antimicrobial Activity: The sulfur and nitrogen atoms in the heterocyclic system are common features in antimicrobial agents.

Industrial Applications:

Organic Electronics: Thiophene-based compounds are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties.

Agrochemicals: Some thienoisothiazole derivatives have been investigated as potential plant activators, inducing resistance against pathogens. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For a novel scaffold like this compound, these computational tools can significantly accelerate research.

Predictive Modeling: AI/ML algorithms can be trained on existing data from other heterocyclic compounds to predict the properties, bioactivity, and toxicity of new this compound analogues.

De Novo Design: Generative models can design novel molecules with desired properties based on the thienoisothiazole scaffold.

Synthesis Planning: AI tools can assist chemists by proposing viable synthetic routes to target molecules.

The application of in silico methods was highlighted in the study of thieno[3,2-c]quinoline compounds, where virtual screening was used to identify promising RET inhibitors before their synthesis and in vitro testing. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing Thieno[3,2-c]isothiazol-3-amine derivatives, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The synthesis of thieno-isothiazol-amine derivatives typically involves cyclization reactions using halogenated precursors or coupling with functionalized amines. For example, describes a multi-step protocol for thieno[3,2-c]pyrazol-3-amine derivatives, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling to introduce substituents. Reaction optimization may involve adjusting catalysts (e.g., Pd(OAc)₂ for coupling reactions), solvent systems (DMF or THF), and temperature (80–120°C) to enhance yields. Purification via column chromatography and recrystallization is critical to isolate high-purity products .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Methodological Answer: Structural validation requires a combination of ¹H/¹³C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and HPLC (>95% purity) to assess chemical homogeneity, as demonstrated in . Mass spectrometry (HRMS or ESI-MS) should corroborate molecular weights. For complex stereochemistry, X-ray crystallography or 2D NMR (COSY, NOESY) may be employed .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound derivatives?

Methodological Answer: Initial screening should focus on target-specific assays. For kinase inhibitors (e.g., GSK-3β or RIP3), use enzymatic assays with recombinant proteins (). Cell-based assays (e.g., MTT for cytotoxicity, Western blot for target modulation) can validate cellular activity. For neuroprotective applications (e.g., Alzheimer’s disease), employ tau phosphorylation assays or amyloid-β aggregation models, as referenced in .

Q. How can solubility and stability challenges be addressed during formulation of Thieno-isothiazol-amine derivatives?

Methodological Answer: Solubility can be improved via salt formation (e.g., HCl salts) or co-solvents (DMSO/PEG-400). Stability studies (pH 1–9 buffers, 37°C) under accelerated conditions identify degradation pathways. Lyophilization is recommended for long-term storage. notes that GSK-843 derivatives require storage at -20°C in anhydrous DMSO to prevent hydrolysis .

Q. What analytical techniques are essential for assessing purity and stereochemical consistency?

Methodological Answer: HPLC with UV/Vis or MS detection is standard for purity assessment ( ). Chiral separations require columns like Chiralpak® AD-H. Differential Scanning Calorimetry (DSC) monitors polymorphic transitions, while TGA evaluates thermal stability. PXRD confirms crystalline phase uniformity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of Thieno-isothiazol-amine derivatives with enhanced potency?

Methodological Answer: SAR studies involve systematic variation of substituents on the thieno-isothiazole core. For example, –7 highlight that electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 5 improve kinase inhibition, while bulky substituents at position 3 reduce activity. Computational docking (AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological data between structurally similar derivatives?

Methodological Answer: Contradictions may arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement. reports discrepancies in IC₅₀ values for GSK-3β inhibitors due to ATP concentration differences; standardizing assay conditions (e.g., 1 mM ATP) mitigates this .

Q. What computational strategies are effective for predicting Thieno-isothiazol-amine interactions with biological targets?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions over time. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) to correlate with inhibitory activity. applied QSAR models to optimize RIP3 inhibitors, identifying key hydrophobic interactions .

Q. How can selectivity profiling against related kinases/enzymes be systematically conducted?

Methodological Answer: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen at 1 µM concentration. Counter-screening against isoforms (e.g., GSK-3α vs. GSK-3β) identifies selectivity. emphasizes correlating selectivity with cellular efficacy to avoid off-target toxicity .

Q. What considerations are critical when designing in vivo studies for Thieno-isothiazol-amine derivatives?

Methodological Answer: Prioritize compounds with >50% oral bioavailability (rat PK studies) and low CYP450 inhibition. For neurodegenerative applications, use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s). Dose optimization (e.g., 10–50 mg/kg, bid) and biomarker analysis (e.g., CSF tau levels) are essential, as in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.